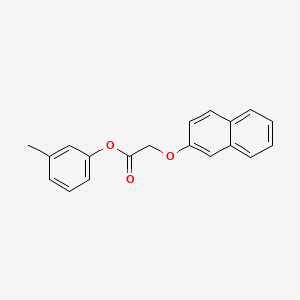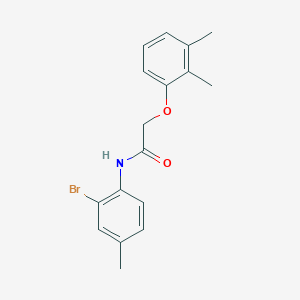![molecular formula C17H24N2O3 B5555381 2-[(3R*,4R*)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5555381.png)
2-[(3R*,4R*)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like "2-[(3R*,4R*)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone" often involves multiple steps, including cyclization, oxidation, and reactions involving intermediates such as ylides and iminium ions. Studies have explored methods for synthesizing highly substituted azabicyclo[3.2.1]octane moieties through reactions involving 3-hydroxy-4-pyridones, demonstrating the potential pathways for synthesizing complex structures related to the compound (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for understanding their reactivity and potential applications. X-ray crystallography and spectroscopic methods such as IR, NMR, and UV-Visible spectroscopy are commonly used to determine the structure. For instance, the synthesis and molecular structure of related compounds, such as 3-(2-aryl-2-oxoethyl)-3-methoxy-2-oxo-2,3-dihydroimidazo-[1,2-a]pyridines, have been elucidated, providing insights into the arrangement of atoms and the stereochemistry essential for the activity of these molecules (Aliev, Atovmyan, Kataev, & Zalesov, 2007).
Chemical Reactions and Properties
The compound's reactivity and interaction with other molecules are defined by its functional groups and molecular structure. Cycloaddition reactions, Ritter reactions, and reactions involving isocyanides and diazo compounds are relevant for synthesizing and modifying structures similar to "2-[(3R*,4R*)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone". These reactions contribute to the diversity of chemical structures accessible for potential pharmaceutical applications (Morgan, Yazici, Pyne, & Skelton, 2008).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for the compound's handling and application. For example, the solubility in different solvents affects its application in synthesis and formulation, while the melting point can provide insights into its stability. Crystallographic studies offer detailed information on the molecular and crystal packing, essential for understanding the material's physical behavior (Suresh, Suresh Kumar, Perumal, & Natarajan, 2007).
Wissenschaftliche Forschungsanwendungen
Electrochemical Properties and Applications
The compound's derivatives have been explored for their potential in electrochemical applications. For instance, TEMPO-contained polypyrrole derivatives, similar in structure to the target compound, have been studied for use as cathode materials in organic radical batteries. These derivatives exhibit reversible redox reactions and demonstrate promising electrochemical performances, attributed to their conductive main chains and flexible linking side chains, enhancing charge carrier transportation (Xu et al., 2014).
Synthesis and Structural Analysis
The synthesis process of compounds structurally related to 2-[(3R*,4R*)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone has been a focus of research. These studies involve understanding the stereochemistry and developing efficient synthesis methods for related compounds, such as pyrrolidines and piperidines, which are significant in medicinal chemistry (Pippel et al., 2010; Udry et al., 2014).
Molecular and Chemical Properties
The study of the molecular structure and chemical properties of similar compounds has been conducted. This includes the analysis of their crystal structure and bonding characteristics, providing insights into their chemical behavior and potential applications (Dinçer et al., 2005).
Potential in Organic Synthesis and Medicinal Chemistry
The compound and its derivatives show promise in organic synthesis and medicinal chemistry. Research has focused on the synthesis of novel structures, exploring their potential as antimicrobial agents, and understanding their fluorescence properties, which could be significant in developing new therapeutic tools and materials (Hublikar et al., 2019; Mizuyama et al., 2008).
Eigenschaften
IUPAC Name |
1-[(3R,4R)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]-2-(1-methylpyrrol-2-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12-11-19(10-8-17(12,22)13-5-3-6-13)16(21)15(20)14-7-4-9-18(14)2/h4,7,9,12-13,22H,3,5-6,8,10-11H2,1-2H3/t12-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVELVTRHRJPUBT-PXAZEXFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCC2)O)C(=O)C(=O)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCC2)O)C(=O)C(=O)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3R*,4R*)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]phenyl}ethanol hydrochloride](/img/structure/B5555299.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555301.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5555304.png)


![8-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555312.png)
![7-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5555319.png)
![3-[5-(1-benzofuran-5-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]-N-cyclopropylpropanamide](/img/structure/B5555325.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-benzothiophene-5-carboxamide](/img/structure/B5555335.png)
![N-benzyl-5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-pyrimidinamine dihydrochloride](/img/structure/B5555342.png)

![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclopropanecarboxylate](/img/structure/B5555375.png)

![N-(rel-(3S,4R)-1-{[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-propyl-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5555386.png)